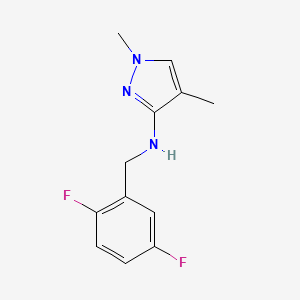

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine

Description

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a pyrazole-derived amine featuring a 2,5-difluorobenzyl substituent and methyl groups at the 1- and 4-positions of the pyrazole ring. Pyrazole amines are of significant interest in medicinal and materials chemistry due to their hydrogen-bonding capabilities, structural rigidity, and tunable electronic properties.

Properties

Molecular Formula |

C12H13F2N3 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine |

InChI |

InChI=1S/C12H13F2N3/c1-8-7-17(2)16-12(8)15-6-9-5-10(13)3-4-11(9)14/h3-5,7H,6H2,1-2H3,(H,15,16) |

InChI Key |

LKYVZXJXHZFONU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-dimethyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine has shown promising biological activities in various studies:

- Anticancer Properties : Research indicates that compounds with similar structures can inhibit specific enzymes involved in cancer progression. For instance, studies have demonstrated that derivatives of pyrazole can induce cell cycle arrest in cancer cell lines, suggesting potential therapeutic uses in oncology .

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Applications in Medicinal Chemistry

The unique structure of this compound allows for various applications in medicinal chemistry:

- Drug Development : Its ability to bind selectively to biological targets makes it a candidate for developing drugs aimed at treating cancer and inflammatory diseases.

- Pharmacophore Identification : The compound can be used in pharmacophore modeling to identify key features necessary for biological activity . This aids in the design of new derivatives with enhanced efficacy.

Case Studies

Several studies have highlighted the potential of this compound and its analogs:

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The difluorophenyl group plays a crucial role in enhancing the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Biological Activity

N-(2,5-difluorobenzyl)-1,4-dimethyl-1H-pyrazol-3-amine is a synthetic organic compound belonging to the pyrazole class, notable for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 237.25 g/mol. Its structure features a pyrazole ring with a difluorobenzyl substituent and two methyl groups at specific positions, enhancing its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.25 g/mol |

| IUPAC Name | This compound |

| SMILES | CC1=C(N(N=C1)C)NCC2=C(C=CC(=C2)F)F |

This compound exhibits its biological activity primarily through interaction with specific molecular targets such as enzymes and receptors. The difluorobenzyl group enhances binding affinity, potentially leading to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in various metabolic pathways.

- Modulation of Receptor Functions : It could influence receptor-mediated signaling pathways, affecting cellular responses.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Studies have reported that modifications in the pyrazole structure can enhance antimicrobial efficacy. For example, compounds with specific substitutions demonstrated increased activity compared to standard antibiotics .

Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance:

- Compounds derived from the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Specific derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to dexamethasone .

Other Biological Activities

Recent investigations have also revealed additional therapeutic potentials:

- Anticancer Activity : Some pyrazole derivatives have been identified as selective inhibitors of cancer-related pathways.

- Neuroprotective Effects : Certain compounds may offer neuroprotection by modulating neurotransmitter levels or inhibiting neuroinflammatory responses.

Case Studies and Research Findings

-

Anti-inflammatory Study :

A study synthesized novel pyrazole derivatives and tested their anti-inflammatory activity in vivo. The most potent compound showed a significant reduction in edema comparable to established anti-inflammatory drugs . -

Antimicrobial Efficacy :

Research on a series of pyrazole derivatives revealed that those with difluorobenzyl substitutions demonstrated enhanced antibacterial activity against clinical isolates . -

Mechanism Elucidation :

Structural studies using X-ray crystallography provided insights into the binding interactions of pyrazole derivatives with target enzymes, aiding in the design of more potent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.